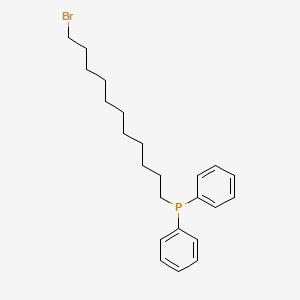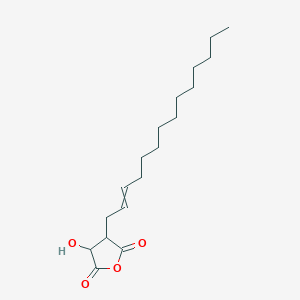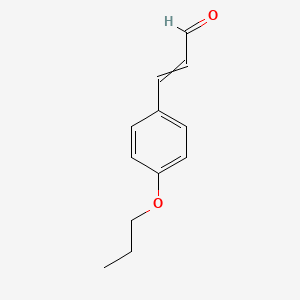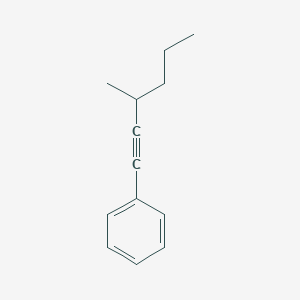
(11-Bromoundecyl)(diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11-Bromoundecyl)(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a bromine atom attached to an undecyl chain, which is further bonded to a diphenylphosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-Bromoundecyl)(diphenyl)phosphane typically involves the reaction of 11-bromoundecanol with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(11-Bromoundecyl)(diphenyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phosphane group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include (11-azidoundecyl)(diphenyl)phosphane and (11-thiolundecyl)(diphenyl)phosphane.
Oxidation Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine oxide.
Reduction Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine.
科学的研究の応用
(11-Bromoundecyl)(diphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential applications in drug development, particularly in the design of phosphane-based drugs. The compound’s unique chemical properties allow for the modification of drug molecules to enhance their efficacy and selectivity.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (11-Bromoundecyl)(diphenyl)phosphane involves its interaction with molecular targets through the phosphane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s activity. The pathways involved in its mechanism of action include the formation of phosphane-metal complexes and the modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- (11-Diphenylphosphanylundecyl)(diphenyl)phosphane
- (11-Bromoundecyl)(phenyl)phosphane
- (11-Bromoundecyl)(methyl)phosphane
Uniqueness
(11-Bromoundecyl)(diphenyl)phosphane is unique due to the presence of both a bromine atom and a diphenylphosphane group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a broader range of reactivity and potential for modification, which is advantageous in both research and industrial settings.
特性
CAS番号 |
919356-54-0 |
|---|---|
分子式 |
C23H32BrP |
分子量 |
419.4 g/mol |
IUPAC名 |
11-bromoundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H32BrP/c24-20-14-6-4-2-1-3-5-7-15-21-25(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2 |
InChIキー |
HOONWUXYMREELB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)
![ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B12618704.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)

